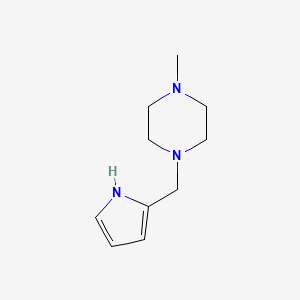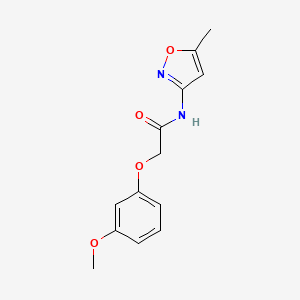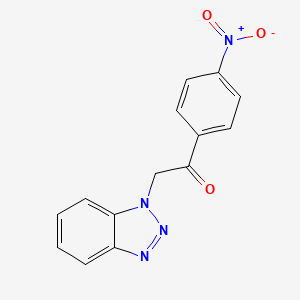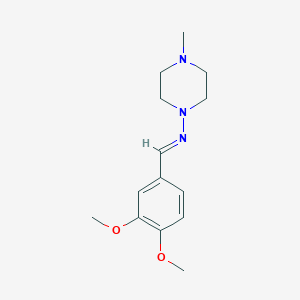![molecular formula C19H31N3O4 B5541067 (3R*,4R*)-4-amino-1-[3-methoxy-2-(2-morpholin-4-ylethoxy)benzyl]piperidin-3-ol](/img/structure/B5541067.png)
(3R*,4R*)-4-amino-1-[3-methoxy-2-(2-morpholin-4-ylethoxy)benzyl]piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound falls within the class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of piperidine and morpholine rings in its structure suggests potential bioactive properties.
Synthesis Analysis
Synthesis of similar compounds involves multi-step reactions, often starting from basic heterocyclic scaffolds. For example, compounds with piperidine and morpholine structures have been synthesized through reactions like Michael addition or ring closure reactions, often in the presence of catalysts or under specific conditions like microwave irradiation (Prasad et al., 2018); (Okasha et al., 2022).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques like X-ray diffraction, IR, NMR, and LC-MS spectra. These techniques help in confirming the conformation of rings and the overall geometry of the molecule. For instance, compounds containing piperidine and morpholine rings often adopt specific conformations like chair or planar conformations, contributing to their stability (Fatma et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving compounds with piperidine and morpholine rings include ring opening, amide formation, and interactions with various reagents. Their reactivity is influenced by the presence of substituents on the rings and their electronic effects (Buggle et al., 1978).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline nature, are determined by the molecular structure and intermolecular interactions within the crystal lattice. For example, the presence of hydrogen bonds and other non-covalent interactions significantly impact the physical properties of these compounds (Ullah & Stoeckli-Evans, 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and potential biological activities, are influenced by the compound’s functional groups and overall molecular architecture. Studies on similar compounds have shown that substituents on the piperidine and morpholine rings can significantly impact their chemical behavior and interaction with biological targets (Castro et al., 2001).
Applications De Recherche Scientifique
Antimicrobial Activities
Novel derivatives of 1,2,4-triazole and benzoxazole, synthesized from reactions involving primary amines and ester ethoxycarbonylhydrazones, have demonstrated antimicrobial activities. These synthesized compounds, including those involving morpholine or methyl piperazine as amine components, showed good to moderate activities against test microorganisms (Bektaş et al., 2010).
Histamine H3 Antagonism
Research into 4-phenoxypiperidines has identified potent, non-imidazole histamine H3 antagonists. These compounds, featuring a 4-phenoxypiperidine core, behave as conformationally restricted versions of the common 3-amino-1-propanol moiety found in many non-imidazole histamine H3 ligands. Selected compounds from this research demonstrated in vivo efficacy in a rat EEG model of wakefulness at low dosages, indicating potential applications in sleep disorders or cognitive enhancement (Dvorak et al., 2005).
Chemical Synthesis and Reaction Mechanisms
The photocycloaddition of 2-aminopropenenitriles to methyl phenylglyoxylate and benzils in the presence of morpholino groups leads to the formation of oxetanes. These reactions, which yield moderate to good yields of the desired products, showcase the compound's utility in facilitating complex chemical transformations and synthesizing novel oxetane derivatives (van Wolven et al., 2006).
Propriétés
IUPAC Name |
(3R,4R)-4-amino-1-[[3-methoxy-2-(2-morpholin-4-ylethoxy)phenyl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4/c1-24-18-4-2-3-15(13-22-6-5-16(20)17(23)14-22)19(18)26-12-9-21-7-10-25-11-8-21/h2-4,16-17,23H,5-14,20H2,1H3/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQGJJRCCQLJLD-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCN2CCOCC2)CN3CCC(C(C3)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCCN2CCOCC2)CN3CC[C@H]([C@@H](C3)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1H-benzimidazol-2-ylthio)acetyl]imidazolidin-2-one](/img/structure/B5541001.png)
![N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5541006.png)


![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5541053.png)
![N-[3-(2-phenoxyethyl)benzyl]propanamide](/img/structure/B5541055.png)
![(4R)-N-ethyl-4-{[(methylthio)acetyl]amino}-1-(pyridin-4-ylmethyl)-L-prolinamide](/img/structure/B5541060.png)
![3-methyl-N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-4-pyridinamine dihydrochloride](/img/structure/B5541071.png)
![N-1-naphthyl-2-{[1-(4-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5541072.png)

![4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-2-imidazolidinone](/img/structure/B5541079.png)
![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5541088.png)